Trimethyl ethane-1,1,2-tricarboxylate

説明

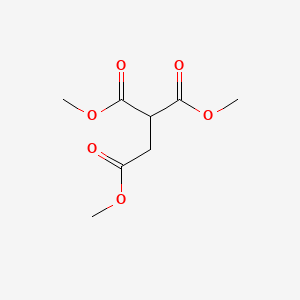

Trimethyl ethane-1,1,2-tricarboxylate, also known as trimethyl 1,1,2-ethanetricarboxylate, is an organic compound with the molecular formula C8H12O6. It is a tricarboxylate ester, which means it contains three ester functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

Trimethyl ethane-1,1,2-tricarboxylate can be synthesized through the esterification of 1,1,2-ethanetricarboxylic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and scalable.

化学反応の分析

Types of Reactions

Trimethyl ethane-1,1,2-tricarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Transesterification: The ester groups can be exchanged with other alcohols to form different esters.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide, and performed under reflux conditions.

Reduction: Conducted using reducing agents like lithium aluminum hydride in anhydrous solvents, such as diethyl ether or tetrahydrofuran.

Major Products Formed

Hydrolysis: Produces 1,1,2-ethanetricarboxylic acid and methanol.

Transesterification: Forms different esters depending on the alcohol used.

Reduction: Yields the corresponding alcohols.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

Trimethyl ethane-1,1,2-tricarboxylate serves as an essential building block in organic synthesis. Its structure allows it to participate in various chemical reactions to form more complex molecules. For example, it can undergo hydrolysis to yield 1,1,2-ethanetricarboxylic acid and methanol. This property is valuable for chemists looking to synthesize specific compounds efficiently.

Reactions Involving this compound

The compound can engage in several key reactions:

- Hydrolysis : The ester groups can be hydrolyzed under acidic or basic conditions.

- Transesterification : It can exchange its ester groups with other alcohols.

- Reduction : The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride .

Biological Applications

Enzyme-Catalyzed Reactions

In biological research, this compound is employed to study enzyme-catalyzed reactions. Its ester groups make it a suitable substrate for investigating hydrolysis reactions catalyzed by various enzymes. This application is particularly relevant in understanding metabolic pathways and enzyme specificity.

Potential in Drug Development

There is ongoing research into the potential use of this compound as a precursor for pharmaceutical compounds. Its structural properties may allow it to serve as a prodrug or an intermediate in synthesizing bioactive molecules. Studies are exploring its efficacy and safety profile for therapeutic applications .

Industrial Applications

Production of Polymers and Resins

this compound is utilized in the production of polymers and resins. Its ability to form cross-linked structures makes it valuable in creating durable materials used in coatings and adhesives. The compound's chemical stability contributes to the performance characteristics of these materials.

Cosmetic Formulations

In the cosmetic industry, this compound is incorporated into formulations as a film former or emulsifier. Its properties help improve the texture and stability of cosmetic products. Research indicates that it can enhance moisturizing effects when included in topical formulations .

Case Study 1: Enzyme-Catalyzed Hydrolysis

A study investigated the kinetics of enzyme-catalyzed hydrolysis of this compound. Results indicated that specific enzymes exhibited varying rates of reaction depending on substrate concentration and pH levels. This research contributes to understanding how this compound can be utilized as a substrate in enzymatic assays.

Case Study 2: Polymer Production

In an industrial setting, researchers optimized the synthesis process of polymers using this compound as a monomer. The study highlighted improvements in yield and mechanical properties of the resulting materials when specific catalysts were employed during polymerization.

作用機序

The mechanism of action of trimethyl ethane-1,1,2-tricarboxylate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester groups are cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carboxylic acids and alcohols. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from reducing agents.

類似化合物との比較

Similar Compounds

Trimethyl citrate: Another tricarboxylate ester with similar chemical properties.

Trimethyl aconitate: A tricarboxylate ester with a different structural arrangement.

Trimethyl isocitrate: A tricarboxylate ester with a different functional group arrangement.

Uniqueness

Trimethyl ethane-1,1,2-tricarboxylate is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions. Its three ester groups make it a versatile compound in organic synthesis and industrial applications.

生物活性

Trimethyl ethane-1,1,2-tricarboxylate (TMETC) is a tricarboxylic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by three carboxylate groups attached to an ethane backbone, which influences its reactivity and interaction with biological systems. This article explores the biological activity of TMETC, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C₈H₁₂O₄

- Molecular Weight : 172.18 g/mol

- Solubility : Highly soluble in organic solvents; solubility in water is approximately 46.4 mg/ml .

- Log S (ESOL) : -0.64, indicating moderate solubility characteristics .

TMETC exhibits its biological activity primarily through the following mechanisms:

- Ester Hydrolysis : The ester functional groups in TMETC can undergo hydrolysis, leading to the release of carboxylic acids. This process may modulate enzyme activity and influence metabolic pathways .

- Nucleophilic Attack : The compound can participate in nucleophilic reactions due to its electrophilic nature, potentially interacting with various biomolecules such as proteins and nucleic acids.

Enzyme Interaction

TMETC has been shown to interact with several enzymes, potentially affecting their catalytic activities:

- Inhibition of Enzymatic Activity : Research indicates that TMETC may inhibit certain enzymes through competitive or non-competitive mechanisms. For instance, its structural similarity to natural substrates allows it to bind to active sites and interfere with normal enzyme function .

Antioxidant Properties

Preliminary studies suggest that TMETC may possess antioxidant properties, which could be beneficial in mitigating oxidative stress in cells:

- Radical Scavenging Activity : TMETC has demonstrated the ability to scavenge free radicals in vitro, suggesting a role in protecting cellular components from oxidative damage .

Case Study 1: Enzyme Inhibition

A study explored the effect of TMETC on specific metabolic enzymes involved in lipid metabolism. The results indicated a significant reduction in enzyme activity when treated with TMETC, leading to altered lipid profiles in treated cell cultures. This suggests potential applications in managing metabolic disorders .

Case Study 2: Antioxidant Activity

In another investigation, TMETC was tested for its ability to reduce oxidative stress markers in human cell lines exposed to oxidative agents. The findings revealed a decrease in malondialdehyde (MDA) levels and an increase in glutathione levels, indicating enhanced cellular antioxidant defenses .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Triethyl ethane-1,1,2-tricarboxylate | Triester | Similar enzymatic inhibition properties |

| Diethyl malonate | Dicarboxylate | Less effective as an antioxidant |

| Triethyl citrate | Triester | Known for broader biochemical applications |

特性

IUPAC Name |

trimethyl ethane-1,1,2-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c1-12-6(9)4-5(7(10)13-2)8(11)14-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXNPIZDNPUMFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303026 | |

| Record name | Trimethyl ethane-1,1,2-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40967-67-7 | |

| Record name | 40967-67-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethyl ethane-1,1,2-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。